Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide

Medicinal Chemistry Structure–Activity Relationship (SAR) Hydrogen‑Bond Topology

This synthetic heterocyclic small molecule uniquely presents a conformationally constrained 3‑hydroxyl hydrogen‑bond donor on the thiolane ring, replacing the planar 2‑oxo group of ST82. Procurement of this exact compound is critical for SAR campaigns investigating hydrogen‑bond topology of the thiolane‑binding sub‑pocket or dissecting in‑vivo/in‑vitro divergence observed in antilipolytic studies. Its MW (272.75), XLogP3 (1.1), and TPSA (87.5 Ų) offer a balanced permeability–solubility profile for oral agent development.

Molecular Formula C11H13ClN2O2S
Molecular Weight 272.75
CAS No. 1436204-51-1
Cat. No. B2405232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide
CAS1436204-51-1
Molecular FormulaC11H13ClN2O2S
Molecular Weight272.75
Structural Identifiers
SMILESC1CSCC1(CNC(=O)C2=CN=C(C=C2)Cl)O
InChIInChI=1S/C11H13ClN2O2S/c12-9-2-1-8(5-13-9)10(15)14-6-11(16)3-4-17-7-11/h1-2,5,16H,3-4,6-7H2,(H,14,15)
InChIKeyBIPJMRXDAOSHAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide (CAS 1436204-51-1): Structural Identity and Compound‑Class Positioning for Research Procurement


6‑Chloro‑N‑[(3‑hydroxythiolan‑3‑yl)methyl]pyridine‑3‑carboxamide is a synthetic heterocyclic small molecule (C₁₁H₁₃ClN₂O₂S, MW 272.75) that belongs to the pyridine‑3‑carboxamide family [1]. It features a 6‑chloropyridine core linked via a carboxamide bridge to a 3‑hydroxythiolane moiety through a methylene spacer, a topology that distinguishes it from simpler nicotinamide analogs and from the homocysteine‑thiolactone‑nicotinamide series (ST compounds) that bear a 2‑oxothiolane substituent [2]. The compound is catalogued in PubChem (CID 71981870) with computed descriptors including XLogP3 1.1, two hydrogen‑bond donors, four hydrogen‑bond acceptors, and a topological polar surface area of 87.5 Ų, parameters that place it in a favourable region of oral drug‑like chemical space [1].

Why a Simple 6‑Chloronicotinamide or 2‑Oxothiolane Analog Cannot Replace 6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide in Target‑Directed Studies


Substituting 6‑chloronicotinamide (CAS 6271‑78‑9) or the 2‑oxothiolane‑linked congener ST82 (6‑chloro‑N‑(2‑oxothiolan‑3‑yl)pyridine‑3‑carboxamide, CAS 66608‑10‑4) [1] for the title compound is not scientifically interchangeable. The 3‑hydroxythiolane‑methylene cassette introduces a tetrahedral sp³ carbon at the thiolane 3‑position that replaces the planar sp² carbonyl of ST82, altering the hydrogen‑bond donor/acceptor geometry, the orientation of the thiolane sulfur relative to the amide plane, and the rotatable bond count [2]. These differences propagate to distinct intramolecular and target‑site hydrogen‑bond networks, conformational preferences, and metabolic liabilities (oxidation vs. ketone reduction), so that SAR conclusions drawn from the 2‑oxothiolane series cannot be assumed to hold for the 3‑hydroxythiolane‑methyl series [2]. Procurement of the exact compound is therefore essential when the pharmacophore hypothesis relies on the specific hydrogen‑bonding and shape features of the 3‑hydroxy‑3‑thiolanylmethyl motif.

Quantitative Differentiation Evidence for 6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide: Head‑to‑Head and Class‑Level Comparisons


Structural Differentiation from the 2‑Oxothiolane Analog ST82: Hydrogen‑Bond Donor Identity and Methylene Spacer Geometry

The title compound is structurally differentiated from ST82 (6‑chloro‑N‑(2‑oxothiolan‑3‑yl)pyridine‑3‑carboxamide, CAS 66608‑10‑4) by two features: (i) replacement of the 2‑oxo group with a 3‑hydroxyl group, converting a hydrogen‑bond acceptor into a donor–acceptor pair, and (ii) insertion of a methylene spacer between the carboxamide nitrogen and the thiolane ring [1]. In ST82, the 2‑oxo group provides a single H‑bond acceptor; in the title compound, the 3‑hydroxyl contributes one H‑bond donor and one acceptor, while the methylene linker increases the rotatable bond count from 2 to 3 and alters the vector of the thiolane sulfur relative to the pyridine‑carboxamide plane. These modifications are predicted to change the conformational ensemble sampled in solution and at the binding site, and to create a distinct hydrogen‑bond pharmacophore that cannot be mimicked by ST82 or by 6‑chloronicotinamide alone [2].

Medicinal Chemistry Structure–Activity Relationship (SAR) Hydrogen‑Bond Topology

Baseline Antilipolytic Activity of the 6‑Chloro‑Thiolane Series: ST82 Provides the Closest Quantitative Reference Point

The most structurally proximate analog with published in‑vivo data is ST82 (6‑chloro‑N‑(2‑oxothiolan‑3‑yl)pyridine‑3‑carboxamide). In a direct head‑to‑head study, fasted rats treated with ST82 at 7 × 10⁻⁴ mol kg⁻¹ p.o. showed a 60 % reduction in serum free fatty acid (FFA) levels at 60 min, compared with a 70 % reduction produced by the parent unsubstituted compound ST22 (homocysteine‑thiolactone‑nicotinamide) [1]. The 2‑chloro analog ST71 achieved only an 18 % reduction, while the 6‑hydroxy analog ST90 produced no change. In noradrenaline‑stimulated lipolysis, ST82 reduced FFA by 70 % in vivo vs. 60 % for ST22, 10 % for ST71, and 5 % for ST90. The in‑vitro profile diverged: ST82 induced a significant mobilization of FFA, unlike ST22, which showed no change [1]. These data demonstrate that the 6‑chloro substitution and the thiolane ring identity profoundly modulate antilipolytic potency and mechanism, and that the in‑vivo vs. in‑vitro disconnect is compound‑specific. The title compound, bearing a 3‑hydroxyl in place of the 2‑oxo group and a methylene spacer, is expected to further shift this activity profile, but no direct measurement has yet been reported [2].

Antilipolytic Activity In Vivo Pharmacology Nicotinamide Derivatives

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Favor Oral Bioavailability Over 6‑Chloronicotinamide Alone

Computed physicochemical properties distinguish the title compound from both 6‑chloronicotinamide (CAS 6271‑78‑9) and the 2‑oxothiolane analog ST82. The title compound has an XLogP3 of 1.1, a TPSA of 87.5 Ų, and a molecular weight of 272.75 Da, all within the rule‑of‑five boundaries that favour oral absorption [1]. In contrast, 6‑chloronicotinamide is more polar (TPSA ≈ 68 Ų) and smaller (MW 156.57), which may limit membrane permeability, while ST82 (MW 256.71, TPSA ≈ 75 Ų) lacks the additional hydroxyl hydrogen‑bond donor that can enhance aqueous solubility at the cost of permeability [2]. The balanced property profile of the title compound—moderate lipophilicity, two H‑bond donors, and an optimal TPSA—positions it as a potential starting point for oral agent optimisation, whereas 6‑chloronicotinamide may require substantial molecular elaboration to achieve comparable drug‑likeness [1][2].

Drug‑Likeness Physicochemical Properties ADME Prediction

Research Application Scenarios Where 6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide Offers a Definable Advantage Over Closest Analogs


SAR Studies Requiring a 3‑Hydroxyl Hydrogen‑Bond Donor on the Thiolane Ring

When a biological target engages a hydrogen‑bond donor at the thiolane ring position, neither the 2‑oxothiolane analog ST82 (which presents only an acceptor) nor 6‑chloronicotinamide (lacking the thiolane entirely) can probe this interaction. The title compound uniquely supplies a conformationally constrained 3‑hydroxyl donor that can form directional hydrogen bonds while retaining the 6‑chloropyridine‑3‑carboxamide pharmacophore [1]. This makes it the required tool compound for SAR campaigns aiming to define the hydrogen‑bond topology of the thiolane‑binding sub‑pocket.

Bridging the In‑Vivo / In‑Vitro Disconnect Observed in the 6‑Chloro‑Nicotinamide‑Thiolane Series

The Maccari et al. antilipolytic study revealed that ST82 (6‑chloro‑2‑oxothiolane) exhibited robust in‑vivo FFA reduction but paradoxically stimulated FFA release in vitro, whereas the parent ST22 showed no in‑vitro effect [1]. The title compound, with its 3‑hydroxyl replacing the 2‑oxo group, provides a distinct chemical probe to dissect whether the 2‑oxo moiety is the driver of this in‑vivo / in‑vitro divergence and to identify a scaffold that yields congruent data across assay formats.

Optimisation of Oral Bioavailability Starting from a Rule‑of‑Five‑Compliant Pyridine‑3‑Carboxamide Scaffold

With XLogP3 1.1, TPSA 87.5 Ų, MW < 300 Da, and two hydrogen‑bond donors, the title compound occupies a favourable region of oral drug‑like space that more polar, lower‑MW intermediates such as 6‑chloronicotinamide do not [1]. Medicinal chemistry teams seeking a balanced permeability–solubility profile for oral agent development can use the title compound as a starting point that already incorporates the key 3‑hydroxythiolane‑methyl moiety, bypassing early‑stage property optimisation that would be required with simpler nicotinamide building blocks.

Chemical Biology Probe Development When Thiolane Sulfur Orientation and Methylene Spacer Length Are Critical

The methylene spacer between the amide nitrogen and the thiolane 3‑position increases conformational flexibility and alters the spatial relationship between the pyridine core and the thiolane sulfur atom relative to the direct‑linked ST82 series [1]. For targets where sulfur‑mediated interactions (e.g., with methionine residues or metal ions) are suspected, the title compound offers a distinct three‑dimensional presentation of the sulfur lone pairs. Procurement of this exact compound is necessary to test spacer‑length and sulfur‑orientation hypotheses that cannot be addressed with the shorter, conformationally restricted ST82 scaffold.

Quote Request

Request a Quote for 6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.